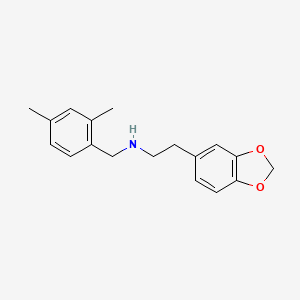
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine
Vue d'ensemble
Description
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine, also known as LY-278584, is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been extensively studied for its potential application in the field of medicinal chemistry due to its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine involves the binding of the compound to the serotonin 5-HT2A receptor. The binding of the compound to the receptor results in the activation of various signaling pathways, including the phospholipase C pathway and the arachidonic acid pathway. The activation of these pathways leads to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to modulate the activity of various ion channels, including the potassium and calcium channels. The compound has been shown to have a potential neuroprotective effect by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments. The compound has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations for lab experiments. The compound has a relatively low solubility in water, which can make it difficult to use in some experiments. The compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine. One potential direction is to study the compound's potential application in the treatment of various neurological and psychiatric disorders. Another potential direction is to study the compound's mechanism of action in more detail, including its interaction with other receptors and signaling pathways. Additionally, there is a need to develop more potent and selective analogs of this compound to improve its pharmacological properties and reduce its limitations.
Applications De Recherche Scientifique
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The compound has been studied for its potential application in the treatment of various diseases, including schizophrenia, depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
N-cycloheptyl-8-methoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-12-17(19-14-8-5-3-4-6-9-14)20-18-15(13)10-7-11-16(18)21-2/h7,10-12,14H,3-6,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPIAPXCGUZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3866780.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)
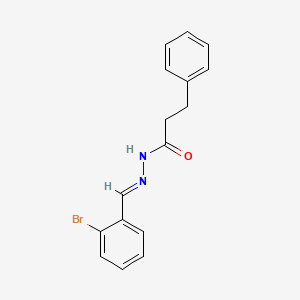
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
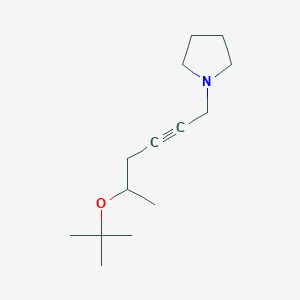

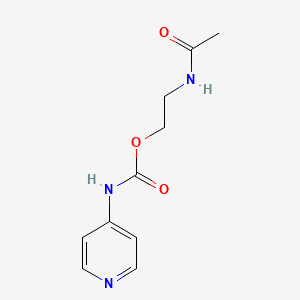
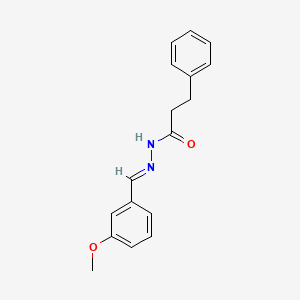
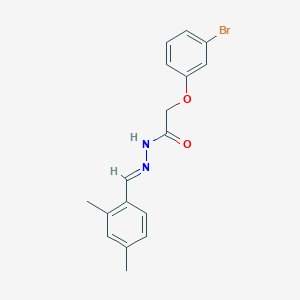
![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)
